N-(3-cyano-5-ethyl-4-methyl-1H-pyrrol-2-yl)acetamide
Description
N-(3-cyano-5-ethyl-4-methyl-1H-pyrrol-2-yl)acetamide is a synthetic organic compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a cyano group (–CN) and an acetamide group (–CONH2) attached to a pyrrole ring. The unique structure of this compound makes it a valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-(3-cyano-5-ethyl-4-methyl-1H-pyrrol-2-yl)acetamide |
InChI |
InChI=1S/C10H13N3O/c1-4-9-6(2)8(5-11)10(13-9)12-7(3)14/h13H,4H2,1-3H3,(H,12,14) |
InChI Key |
AACXHYKFVPQLDG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(N1)NC(=O)C)C#N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5-ethyl-4-methyl-1H-pyrrol-2-yl)acetamide typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted amines with alkyl cyanoacetates under different reaction conditions. For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as the use of catalysts and controlled temperatures, to maximize yield and purity. The solvent-free reaction of aryl amines with ethyl cyanoacetate at high temperatures is one such method used in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-5-ethyl-4-methyl-1H-pyrrol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or acetamide groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized pyrrole compounds.
Scientific Research Applications
N-(3-cyano-5-ethyl-4-methyl-1H-pyrrol-2-yl)acetamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-cyano-5-ethyl-4-methyl-1H-pyrrol-2-yl)acetamide involves its interaction with specific molecular targets. The cyano and acetamide groups can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyanoacetamides and pyrrole derivatives, such as:
- N-(3-cyano-4-methyl-1H-pyrrol-2-yl)acetamide
- N-(3-cyano-5-ethyl-1H-pyrrol-2-yl)acetamide
- N-(3-cyano-5-ethyl-4-methyl-1H-pyrrol-2-yl)propionamide
Uniqueness
N-(3-cyano-5-ethyl-4-methyl-1H-pyrrol-2-yl)acetamide is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
